8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
This compound belongs to a class of boron-containing tricyclic structures characterized by fused aromatic systems, fluorine substituents, and a borate core.
Properties
IUPAC Name |
8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BClF2N2/c1-11-9-13(3)24-18(11)17(15-5-7-16(21)8-6-15)19-12(2)10-14(4)25(19)20(24,22)23/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXVTMLCXFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)Cl)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrole derivatives and boron-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide involves its interaction with molecular targets and pathways:
Fluorescence: The compound absorbs light and emits fluorescence, making it useful for imaging applications.
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that induce cell death in targeted tissues.
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids, enabling its use in various biological assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s 4-chlorophenyl group contrasts with substituents in analogs:
- Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group in the target compound likely reduces fluorescence quantum yield compared to dimethylamino-substituted analogs (e.g., ’s BODIPY derivative) due to its electron-withdrawing nature. However, it may enhance thermal stability or reactivity in electrophilic substitution .
Crystallographic and Structural Insights
- Dimethylamino-Phenyl Analog (): Crystallizes in a monoclinic system (space group P21/c) with short H···F contacts (2.49–2.51 Å), forming a 3D network that stabilizes the structure. Such packing may influence solubility and solid-state luminescence .
- Benzonitrile Derivative (): Exhibits a distorted tetrahedral geometry around boron, with bond angles (F-B-N) ranging from 109.1° to 110.6°, typical for BODIPY-like systems. The 4-cyanophenyl group introduces strong electron-withdrawing effects, comparable to the target’s 4-ClPh .
Biological Activity
The compound 8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule notable for its unique structural and electronic properties. This compound belongs to a class characterized by bicyclic frameworks and various functional groups that enhance its reactivity and potential applications in biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon (C), hydrogen (H), boron (B), fluorine (F), and nitrogen (N) atoms. The intricate arrangement contributes to its potential biological activity and photophysical properties.
Biological Activity Overview
While specific biological activity data for this compound is limited, insights can be drawn from related compounds within its class. Compounds with similar structures have been studied for their interactions with biological systems and potential therapeutic applications.
Potential Biological Mechanisms
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzyme functions.
- Anticancer Properties : Some derivatives have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Receptor Interaction : The compound may interact with various receptors in the body, influencing physiological responses.
Case Studies and Research Findings
Research on structurally similar compounds has provided insights into the potential biological activity of this compound.
Table 1: Summary of Related Research Findings
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of functional groups to enhance biological activity. General methods include:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions under controlled conditions.
- Functional Group Modifications : Introducing halogens or other substituents to alter reactivity and interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
